5-Phenylfuran-2(5H)-one chemical properties and structure
5-Phenylfuran-2(5H)-one chemical properties and structure
An In-Depth Technical Guide to 5-Phenylfuran-2(5H)-one: Chemical Properties, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-phenylfuran-2(5H)-one, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, the following sections synthesize detailed structural information, chemical properties, validated synthetic protocols, and an exploration of its reactivity and therapeutic applications, grounded in authoritative references.
The furan-2(5H)-one ring system, a core component of the butenolide class of lactones, is a privileged scaffold found in a vast number of natural products. These compounds exhibit a wide spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and potent anticancer properties.[1] The introduction of a phenyl group at the 5-position yields 5-phenylfuran-2(5H)-one, a molecule that combines the inherent reactivity of the α,β-unsaturated lactone with the steric and electronic properties of an aromatic substituent. This unique combination makes it a valuable building block for creating complex molecular architectures and a promising candidate for drug discovery programs. This guide will elucidate the core chemical characteristics and therapeutic relevance of this compound.
Molecular Structure and Isomeric Distinction
The fundamental structure of 5-phenylfuran-2(5H)-one consists of a five-membered lactone ring containing one oxygen atom, a carbonyl group at the 2-position, a phenyl substituent at the 5-position, and a double bond conjugated with the carbonyl group.
Core Structure
The defining feature is the α,β-unsaturated carbonyl system, which is a Michael acceptor, rendering the molecule susceptible to nucleophilic attack. This reactivity is central to many of its biological activities and synthetic applications.
Caption: Chemical structure of 5-Phenylfuran-2(5H)-one.
Isomeric Clarification: 2(5H)-one vs. 2(3H)-one
It is critical to distinguish 5-phenylfuran-2(5H)-one from its isomer, 5-phenyl-2(3H)-furanone (CAS Number: 1955-39-1).[1][2][3] The 2(5H) isomer features an α,β-unsaturated system where the double bond is conjugated to the carbonyl group, which is generally more thermodynamically stable. The 2(3H) isomer has a β,γ-unsaturated system. This structural difference profoundly impacts their chemical reactivity and spectroscopic properties. Much of the literature reports that furanone derivatives isomerize to the more stable 2(5H) form under basic conditions.[4]
Caption: Isomeric relationship between 2(5H) and 2(3H) furanones.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₂ | - |
| Molecular Weight | 160.17 g/mol | PubChem[5] |
| Appearance | Predicted: White to pale yellow solid | Analog Data |
| Melting Point | Not experimentally determined (Isomer melts at 93-94°C) | [3] |
| Boiling Point | >300 °C (Predicted) | - |
| Solubility | Predicted: Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in water. | Analog Data |
| XlogP (Predicted) | 1.9 | PubChem[6] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[5] |
Synthesis and Purification
The most direct and efficient synthesis of 5-phenylfuran-2(5H)-one involves the oxidation of its corresponding aldehyde, 5-phenyl-2-furaldehyde. This precursor is readily synthesized via several well-established cross-coupling methods, such as Suzuki or Vilsmeier-Haack reactions.[6] The subsequent oxidation step can be achieved using various reagents, with a Baeyer-Villiger-type mechanism being common for converting furfurals to furanones.[7]
Experimental Protocol: Oxidation of 5-Phenyl-2-furaldehyde
This protocol is adapted from established procedures for the oxidation of furfural to 2(5H)-furanone.[7] Causality: The use of a strong oxidizing system like H₂O₂ in an acidic medium facilitates the insertion of an oxygen atom to form the lactone. Dichloromethane is chosen as the extraction solvent due to the expected polarity of the product.
Materials:
-
5-Phenyl-2-furaldehyde
-
Trifluoroacetic acid (TFA)
-
30% Hydrogen peroxide (H₂O₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-phenyl-2-furaldehyde (1.0 eq) in a minimal amount of dichloromethane.
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Acid Addition: To the stirred solution, add trifluoroacetic acid (2.0 eq).
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (1.5 eq) dropwise to the mixture at room temperature. Caution: This reaction can be exothermic.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford pure 5-phenylfuran-2(5H)-one.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 5-phenylfuran-2(5H)-one.
Spectroscopic Characterization
No complete set of experimental spectra for 5-phenylfuran-2(5H)-one is consistently available in public databases. The following data is predicted based on the known spectra of analogous compounds, particularly 5-hydroxymethyl-2(5H)-furanone and other substituted furanones.[8][9][10][11]
| Predicted Spectroscopic Data | |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 7.60-7.40 (m, 5H, Ar-H), 7.55 (d, J=5.7 Hz, 1H, H-4), 6.30 (d, J=5.7 Hz, 1H, H-3), 6.15 (s, 1H, H-5). |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 172.0 (C=O, C-2), 155.0 (C-4), 135.0 (Ar-C, quat.), 129.5 (Ar-CH), 128.8 (Ar-CH), 125.0 (Ar-CH), 122.0 (C-3), 85.0 (C-5). |
| FT-IR (KBr, cm⁻¹) | ν: ~3050 (Ar C-H), ~1750 (C=O, lactone), ~1640 (C=C), ~1600, 1490 (Ar C=C). |
| Mass Spec. (EI, m/z) | [M]⁺: 160.05, Fragments: 131, 105, 77 (Ph). |
Rationale for Predictions:
-
¹H NMR: The vinyl protons (H-3 and H-4) are expected to appear as doublets due to coupling, with chemical shifts influenced by the conjugated carbonyl and oxygen atom. The H-5 proton, a methine adjacent to both the phenyl ring and the ring oxygen, would likely be a singlet further downfield.
-
¹³C NMR: The carbonyl carbon (C-2) is expected around 172 ppm. The olefinic carbons (C-3 and C-4) will be in the 120-155 ppm range, and the C-5 carbon, attached to an oxygen and a phenyl group, will be significantly shielded (~85 ppm).
Chemical Reactivity and Key Mechanisms
The reactivity of 5-phenylfuran-2(5H)-one is dominated by the electrophilic nature of its α,β-unsaturated lactone system. This makes it an excellent Michael acceptor, a reaction of paramount importance in drug development for forming covalent bonds with biological targets.
Michael Addition
The C-3 position is electron-deficient due to conjugation with the carbonyl group and is thus susceptible to attack by soft nucleophiles, such as thiols (e.g., cysteine residues in proteins) or amines. This covalent modification is a mechanism of action for many clinically used drugs.
Caption: Proposed anticancer mechanism of action for furanone derivatives.
Safety and Handling
Based on safety data for related furanones, 5-phenylfuran-2(5H)-one should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. The compound is expected to be an irritant to the skin, eyes, and respiratory system and may be harmful if swallowed.
References
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MDPI. (2022, June 9). Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. Retrieved from [Link]
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Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139. Retrieved from [Link]
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Wikipedia. (n.d.). 5-Hydroxy-2(5H)-furanone. Retrieved from [Link]
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ResearchGate. (n.d.). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. Retrieved from [Link]
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ChemRxiv. (2023, August 25). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. Cambridge Open Engage. Retrieved from [Link]
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ChemSynthesis. (n.d.). 5-phenyl-3H-furan-2-one. Retrieved from [Link]
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PubMed. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Retrieved from [Link]
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PLOS ONE. (2015, June 4). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. Retrieved from [Link]
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PMC - NIH. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Retrieved from [Link]
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ResearchGate. (n.d.). Selective Oxidation of 5-(Hydroxymethyl)furfural to Furan-2,5-dicarbaldehyde with Sodium Nitrite in Phosphoric Acid. Retrieved from [Link]
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Semantic Scholar. (2015, June 4). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. Retrieved from [Link]
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Supporting Information. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes. Retrieved from [Link]
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ResearchGate. (n.d.). Selective oxidation of 5-hydroxymethyl-2-furaldehyde to furan-2,5-dicarboxaldehyde by catalytic systems based on vanadyl phosphate. Retrieved from [Link]
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PubMed. (2016). Natural and Synthetic Furanones with Anticancer Activity. Retrieved from [Link]
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Angene Chemical. (n.d.). 2(3H)-Furanone, dihydro-5-phenyl-|1008-76-0. Retrieved from [Link]
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ResearchGate. (n.d.). (a) 1 H NMR and (b) 13 C NMR spectra of the furan-based copolyesters. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of the furanone compounds. Retrieved from [Link]
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PubMed. (2015, June 4). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. Retrieved from [Link]
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PMC - NIH. (2022, August 24). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone.... Retrieved from [Link]
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ResearchGate. (2014, December 5). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. Retrieved from [Link]
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